molecular formula C18H19N3O3 B2388695 ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2320606-81-1

((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No. B2388695
M. Wt: 325.368
InChI Key: HBPLAKIEKGHOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the imidazole-substituted bicyclic compound, while the second intermediate is the benzo[d][1,3]dioxole-substituted ketone. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product." "Starting Materials": [ "1,2-diaminocyclohexane", "1,3-dibromobenzene", "2,3-dihydrofuran", "1,2-dibromoethane", "1H-imidazole", "benzoic acid", "thionyl chloride", "sodium hydroxide", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "N-hydroxysuccinimide", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Synthesis of imidazole-substituted bicyclic compound:", "- React 1,2-diaminocyclohexane with 1H-imidazole in the presence of 1,2-dibromoethane to form the imidazole-substituted bicyclic compound.", "Synthesis of benzo[d][1,3]dioxole-substituted ketone:", "- React 1,3-dibromobenzene with 2,3-dihydrofuran in the presence of sodium hydroxide to form the benzo[d][1,3]dioxole-substituted diol.", "- React the benzo[d][1,3]dioxole-substituted diol with thionyl chloride to form the corresponding acid chloride.", "- React the acid chloride with N,N-dimethylformamide and triethylamine to form the benzo[d][1,3]dioxole-substituted ketone.", "Coupling of intermediates:", "- React the imidazole-substituted bicyclic compound with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of diisopropylethylamine to form the activated ester intermediate.", "- React the activated ester intermediate with the benzo[d][1,3]dioxole-substituted ketone in the presence of palladium on carbon and hydrogen gas to form the final product." ] }

properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(12-1-4-16-17(7-12)24-11-23-16)21-13-2-3-14(21)9-15(8-13)20-6-5-19-10-20/h1,4-7,10,13-15H,2-3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPLAKIEKGHOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)OCO4)N5C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.